

optimizing pH sensitivity of liposomes containing cyclohexanol derivatives

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Compound of Interest

trans-2-
Compound Name: *[Cyclohexyl(methyl)amino]cyclohexanol*
CAS No.: 1218361-75-1
Cat. No.: B1391174

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Technical Support Center: Fliposome™ & Cyclohexanol-Derivative Liposomes

Topic: Optimizing pH Sensitivity of Liposomes Containing Cyclohexanol Derivatives Ticket ID: FLIP-OPT-2024 Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary: The "Flip" Mechanism

Welcome to the technical support hub for Fliposomes. Unlike conventional pH-sensitive liposomes (e.g., CHEMS/DOPE) that rely on the loss of electrostatic repulsion to trigger fusion, Fliposomes utilize a conformational switch.

The core technology relies on amphiphiles containing a *trans*-1,2-cyclohexanol derivative (often *trans*-2-aminocyclohexanol or *trans*-2-morpholinocyclohexanol).

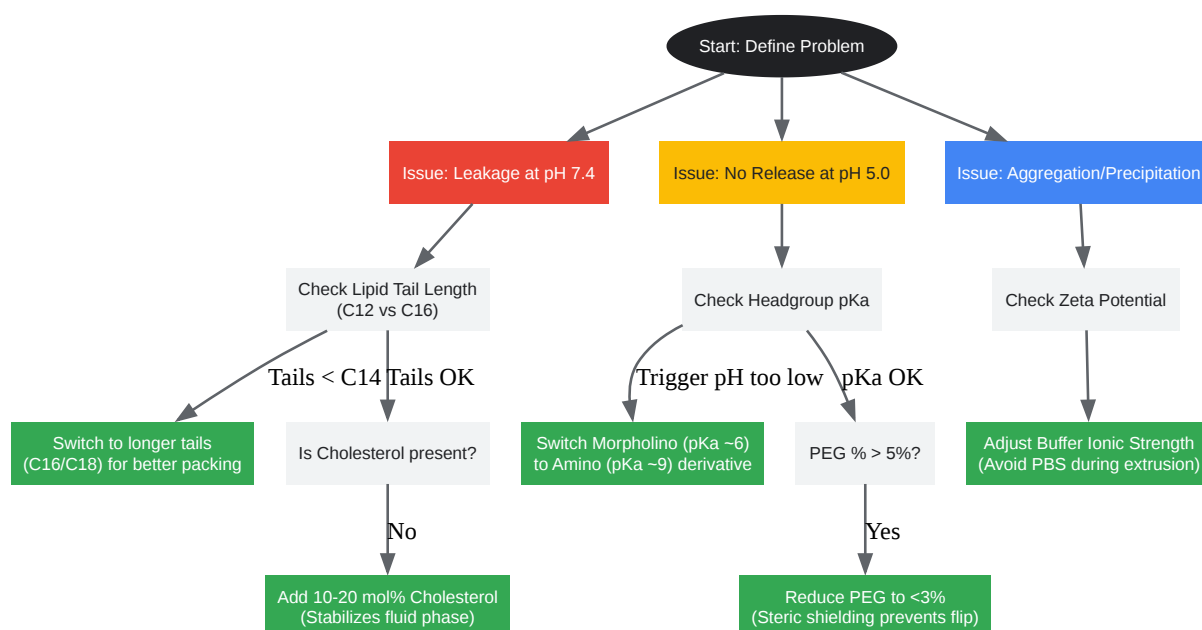
The Mechanism of Action:

- Neutral pH (7.4): The cyclohexane ring exists in a stable chair conformation where the hydrophilic head and hydrophobic tail are equatorially or axially positioned to favor bilayer packing (cylindrical shape).
- Acidic pH (< 6.0): Protonation of the amino/morpholino group triggers a conformational "flip" (often a chair-to-chair inversion or a twist-boat transition).
- Result: This flip forces the hydrocarbon tails into a high-energy orientation (axial-to-equatorial shift), effectively "shortening" the tail or expanding the headgroup. This creates a "cone" shape, destabilizing the bilayer and causing rapid payload release.

Interactive Troubleshooting Pathways

Module A: Diagnostic Flowchart

Use this logic flow to identify the root cause of your stability or release issues.



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Caption: Decision tree for diagnosing stability and release failures in conformational-switch liposomes.

Critical Optimization Parameters

Lipid Tail Length & Packing

The "flip" mechanism relies on the disruption of the hydrophobic core.

- Observation: Short tails (C10-C12) release faster but leak at neutral pH. Long tails (C16-C18) are stable but require a stronger pH drop to trigger release.
- Recommendation: Use Palmitoyl (C16) chains for the best balance of serum stability and acid-sensitivity.

Headgroup pKa Tuning

The specific cyclohexanol derivative determines the pH threshold.

Derivative Type	Approx pKa	Trigger pH Range	Application
Trans-2-aminocyclohexanol	~9.0 - 9.5	< 8.0	Very sensitive; difficult to keep stable in blood.
Trans-2-morpholinocyclohexanol	~5.5 - 6.0	< 5.5	Ideal for late endosomes/lysosomes.
N-Methyl-aminocyclohexanol	~7.5 - 8.0	< 7.0	Early endosome targeting; tumor microenvironment.

Helper Lipid Ratios

Unlike CHEMS/DOPE systems which require high DOPE content (often >40%), Fliposomes are potent.

- Standard Ratio: Flipid / POPC / PEG-Ceramide[1][2][3][4]
- Starting Point: 50 : 45 : 5 (mol %)[1]
- Adjustment: If leaking, reduce Flipid to 30% and increase POPC.

Standard Operating Procedures (SOPs)

SOP-01: ANTS/DPX Leakage Assay

Use this protocol to quantify the "Flip" efficiency.

Principle: ANTS (fluorophore) and DPX (quencher) are co-encapsulated. They are non-fluorescent inside the liposome due to collisional quenching. Upon release and dilution, ANTS fluoresces.

Materials:

- ANTS (8-aminonaphthalene-1,3,6-trisulfonic acid)
- DPX (p-xylene-bis-pyridinium bromide)
- Sephadex G-75 columns

Protocol:

- Hydration: Hydrate lipid film with 12.5 mM ANTS / 45 mM DPX in 20 mM HEPES, pH 7.4. (Ensure osmolarity matches your external buffer, approx 300 mOsm).
- Extrusion: Extrude through 100 nm polycarbonate filters (11 passes).
- Purification: Pass through Sephadex G-75 spin column to remove unencapsulated dye.
- Assay Setup:
 - Place 2 mL of buffer (various pH levels: 4.0, 5.0, 6.0, 7.4) in a cuvette.
 - Add 20 μ L liposomes.

- Measurement:
 - Excitation: 360 nm | Emission: 530 nm.
 - Record Fluorescence (

).[5]
 - Add 20 μ L 10% Triton X-100 (lyses all vesicles) to get Max Fluorescence (

).
- Calculation:

Frequently Asked Questions (FAQs)

Q1: My Fliposomes precipitate immediately upon hydration. Why? A: The trans-cyclohexanol derivatives can be quite hydrophobic depending on the tail length.

- Fix: Ensure hydration temperature is 10°C above the transition temperature (T_m) of the phospholipid. For C16 tails, hydrate at >60°C. If aggregation persists, increase the PEG-lipid content to 5-8% temporarily to aid dispersion.

Q2: I see release at pH 7.4 after 24 hours (approx 20%). Is this normal? A: For "Flipids," a baseline leakage of 10-20% over 24h is common if the lipid tails are too short (C12).

- Fix: Switch to a C16 or C18 derivative. Alternatively, incorporate Cholesterol (10-20 mol%). Note: Cholesterol stiffens the membrane, so you may need a slightly lower pH to trigger the flip.

Q3: Can I use DSPE-PEG2000 instead of PEG-Ceramide? A: Proceed with caution. DSPE-PEG2000 has a long anchor that stays in the membrane. It stabilizes the bilayer so well that it might inhibit the conformational flip from disrupting the membrane.

- Recommendation: Use PEG-Ceramide (C16 or C20). Ceramide PEGs have weaker hydrophobic anchors and can "shed" from the liposome over time, restoring pH sensitivity after the particle reaches the target tissue.

Q4: How do I store these lipids? A: Cyclohexanol derivatives with amino groups are prone to oxidation and hydrolysis if kept in solution.

- Storage: Store as lyophilized powder at -20°C under Argon. If in chloroform, use within 1 month.

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